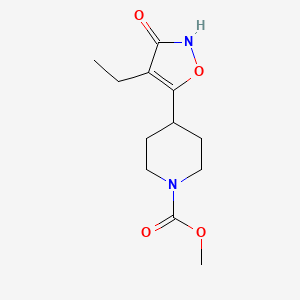
(Tert-amylimino)tris(dimethylamino)tantalum
Overview
Description
(Tert-amylimino)tris(dimethylamino)tantalum is an organometallic compound with the molecular formula C₁₁H₂₉N₄Ta. It is known for its applications in various fields, including thin film deposition, industrial chemistry, and pharmaceuticals . This compound is characterized by its unique structure, which includes a tantalum center coordinated by three dimethylamino groups and one tert-amylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-amylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-amylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Tert-amylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The dimethylamino groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tantalum oxides, while substitution reactions can produce a variety of tantalum complexes with different ligands .
Scientific Research Applications
(Tert-amylimino)tris(dimethylamino)tantalum has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (tert-amylimino)tris(dimethylamino)tantalum involves its interaction with molecular targets through coordination chemistry. The tantalum center can form bonds with various ligands, influencing the reactivity and stability of the compound. The specific pathways involved depend on the nature of the ligands and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tris(diethylamido)(tert-butylimido)tantalum: Similar in structure but with diethylamido groups instead of dimethylamino groups.
Tetrakis(dimethylamido)tantalum: Contains four dimethylamido groups without the tert-amylimino group.
Pentakis(dimethylamino)tantalum: Contains five dimethylamino groups.
Uniqueness
(Tert-amylimino)tris(dimethylamino)tantalum is unique due to the presence of the tert-amylimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
dimethylazanide;2-methylbutan-2-yliminotantalum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSOHVSMXRNSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H29N4Ta-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3266908.png)



![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
![6-Benzyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B3266942.png)








